molecular formula C13H9Cl2NO2 B7521574 3,4-dichloro-N-(3-hydroxyphenyl)benzamide

3,4-dichloro-N-(3-hydroxyphenyl)benzamide

Cat. No.: B7521574
M. Wt: 282.12 g/mol
InChI Key: YGDAKFDKWGPCGX-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(3-hydroxyphenyl)benzamide is an organic compound with the molecular formula C13H9Cl2NO2. It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 3 and 4 positions on the benzene ring and a hydroxy group at the 3 position on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(3-hydroxyphenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3-hydroxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(3-hydroxyphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-dichloro-N-(3-hydroxyphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(3-hydroxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the chlorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dichloro-N-(4-hydroxyphenyl)benzamide
  • 2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide
  • 3,4-dichloro-N-(3,5-dihydroxyphenyl)benzamide

Uniqueness

3,4-dichloro-N-(3-hydroxyphenyl)benzamide is unique due to the specific positioning of the chlorine atoms and the hydroxy group, which can influence its chemical reactivity and biological activity. The presence of the hydroxy group at the 3 position on the phenyl ring allows for specific interactions with molecular targets, distinguishing it from other similar compounds .

Properties

IUPAC Name

3,4-dichloro-N-(3-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-11-5-4-8(6-12(11)15)13(18)16-9-2-1-3-10(17)7-9/h1-7,17H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDAKFDKWGPCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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